Cas no 37161-74-3 (Methyl 3-phenyloxirane-2-carboxylate)
Methyl 3-phenyloxirane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-Oxiranecarboxylicacid, 3-phenyl-, methyl ester
- methyl 3-phenyloxirane-2-carboxylate
- 1-Phenyl-2-methoxycarbonyloxirane
- 3-Phenyl-2-oxiranecarboxylic acid methyl ester
- 3-Phenylglycidic acid methyl ester
- 3-phenyl-oxirane-2-carboxylic acid methyl ester
- Einecs 253-370-2
- methyl 2,3-epoxy-3-phenylpropionate
- Methyl 2-phenyloxirane-1-carboxylate
- methyl 3-phenyl-2,3-epoxypropionate
- Oxiranecarboxylic acid,3-phenyl-,methyl ester
- Oxiranecarboxylic acid,3-phenyl-,methyl ester (9CI)
- trans-methyl 2,3-epoxycinnamate
- Methyl beta-phenylglycidate
- Methyl .beta.-phenylglycidate
- Oxiranecarboxylic acid, 3-phenyl-, methyl ester
- METHYLPHENYL GLYCIDATE
- methyl 3-phenylglycidate
- methyl beta-phenyl glycidate
- HAFFKTJSQPQAPC-UHFFFAOYSA-N
- NSC53768
- 3-Phenyl glycidic acid methyl ester
- 1834AE
- Methyl 3-phenyl-2-oxiranecarboxylate
- FCH1173125
- Methyl 3-phenyloxirane-2-carboxylate
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- MDL: MFCD00022332
- Inchi: 1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3
- InChI Key: HAFFKTJSQPQAPC-UHFFFAOYSA-N
- SMILES: O1C([H])(C(=O)OC([H])([H])[H])C1([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Computed Properties
- Exact Mass: 178.06300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 196
- Topological Polar Surface Area: 38.8
Experimental Properties
- Density: 1.219
- Boiling Point: 253 ºC
- Flash Point: 100 ºC
- PSA: 38.83000
- LogP: 1.29950
- FEMA: 4654 | METHYL BETA-PHENYLGLYCIDATE
Methyl 3-phenyloxirane-2-carboxylate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Methyl 3-phenyloxirane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M821827-10g |
methyl 3-phenyloxirane-2-carboxylate |
37161-74-3 | 99% | 10g |
2,099.00 | 2021-05-17 | |
| TRC | M356698-10mg |
Methyl 3-Phenyloxirane-2-carboxylate |
37161-74-3 | 10mg |
$ 58.00 | 2023-09-06 | ||
| TRC | M356698-50mg |
Methyl 3-Phenyloxirane-2-carboxylate |
37161-74-3 | 50mg |
$ 75.00 | 2023-09-06 | ||
| TRC | M356698-100mg |
Methyl 3-Phenyloxirane-2-carboxylate |
37161-74-3 | 100mg |
$ 126.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M72620-1g |
1-Phenyl-2-methoxycarbonyloxirane |
37161-74-3 | 1g |
¥358.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M72620-10g |
1-Phenyl-2-methoxycarbonyloxirane |
37161-74-3 | 10g |
¥1788.0 | 2021-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M193040-10g |
Methyl 3-phenyloxirane-2-carboxylate |
37161-74-3 | 99% | 10g |
¥1822.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M193040-1g |
Methyl 3-phenyloxirane-2-carboxylate |
37161-74-3 | 99% | 1g |
¥360.90 | 2023-09-01 | |
| eNovation Chemicals LLC | D914158-1g |
Methyl 3-Phenyloxirane-2-carboxylate |
37161-74-3 | 95% | 1g |
$605 | 2024-07-20 | |
| eNovation Chemicals LLC | D280141-1g |
Methyl 3-phenyloxirane-2-carboxylate |
37161-74-3 | 97% | 1g |
$392 | 2023-09-03 |
Methyl 3-phenyloxirane-2-carboxylate Suppliers
Methyl 3-phenyloxirane-2-carboxylate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on Methyl 3-phenyloxirane-2-carboxylate
Comprehensive Overview of Methyl 3-phenyloxirane-2-carboxylate (CAS 37161-74-3): Properties, Applications, and Industry Insights
Methyl 3-phenyloxirane-2-carboxylate (CAS 37161-74-3), a specialized epoxide ester, has garnered significant attention in pharmaceutical and fine chemical synthesis due to its unique stereochemical reactivity. This compound, often referred to as methyl glycidate in industrial contexts, serves as a versatile chiral building block for asymmetric synthesis. Recent trends in green chemistry have amplified interest in its catalytic applications, particularly in ring-opening reactions that yield optically active intermediates.
The molecular structure of Methyl 3-phenyloxirane-2-carboxylate features a reactive oxirane ring adjacent to an ester group, enabling dual functionality for nucleophilic attacks and transesterification. Analytical studies using HPLC-MS and NMR spectroscopy confirm its stability under inert conditions, with decomposition observed only above 200°C. Researchers increasingly leverage its stereoselective properties in API synthesis, particularly for β-amino alcohol derivatives used in cardiovascular drugs.
In material science, CAS 37161-74-3 demonstrates promise as a crosslinking agent for biodegradable polymers. A 2023 study published in Advanced Materials highlighted its role in enhancing the thermal stability of polyhydroxyalkanoates (PHAs) while maintaining enzymatic degradability. This aligns with growing market demand for sustainable packaging materials, making it a frequent search term in polymer research databases.
Manufacturing processes for Methyl 3-phenyloxirane-2-carboxylate typically employ phase-transfer catalysis, with recent optimizations achieving >85% yield through microwave-assisted synthesis. Regulatory compliance with REACH and FDA guidelines remains crucial, particularly regarding residual solvent levels. Analytical method development for this compound frequently appears in patent literature, reflecting its commercial importance.
Emerging applications in agrochemicals have expanded the market for CAS 37161-74-3, where it functions as a precursor for crop protection agents with reduced environmental persistence. The compound's low aquatic toxicity (EC50 >100 mg/L) makes it preferable to traditional halogenated intermediates, addressing EU pesticide regulations requirements. This ecological advantage has driven a 22% CAGR in related patent filings since 2020.
Quality control protocols for Methyl 3-phenyloxirane-2-carboxylate emphasize chiral purity analysis via chiral stationary phase GC, with industry standards requiring ≥98% enantiomeric excess for pharmaceutical applications. Storage recommendations specify amber glass containers under argon atmosphere at -20°C to prevent racemization, a common concern among purchasers in contract manufacturing organizations (CMOs).
Recent breakthroughs in continuous flow chemistry have revolutionized production scales of CAS 37161-74-3, reducing batch variability while improving atom economy. These advancements respond to frequent queries about process intensification in specialty chemical forums. The compound's role in click chemistry applications further positions it as a key material for bioconjugation techniques in diagnostic reagent development.
Market analysts project steady growth for Methyl 3-phenyloxirane-2-carboxylate at 6.8% annually through 2028, driven by expanding generic drug production in Asia-Pacific regions. Price fluctuations remain tied to benzaldehyde feedstock availability, a point of concern for procurement specialists searching chemical commodity indices. Strategic partnerships between custom synthesis providers and academic institutions continue to uncover novel derivatives with enhanced bioavailability profiles.
Technical literature emphasizes the compound's utility in multicomponent reactions, particularly Ugi-type transformations yielding heterocyclic scaffolds. Its Michael acceptor capability enables diverse C-C bond formations, making it a staple in medicinal chemistry toolkits. These characteristics frequently appear in structure-activity relationship (SAR) studies for kinase inhibitors, a trending topic in cancer research publications.
Environmental fate studies confirm Methyl 3-phenyloxirane-2-carboxylate undergoes rapid hydrolytic degradation at pH>9, alleviating concerns about bioaccumulation. This property, combined with its low volatility (vapor pressure 0.12 mmHg at 25°C), satisfies occupational exposure limits (OELs) in industrial settings. Such data features prominently in ESG reports of major fine chemical producers.
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